N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC14920820
Molecular Formula: C28H32N2O3S
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32N2O3S |
|---|---|
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C28H32N2O3S/c1-22-8-12-26(13-9-22)30(34(32,33)27-14-10-23(2)11-15-27)21-28(31)29-18-16-25(17-19-29)20-24-6-4-3-5-7-24/h3-15,25H,16-21H2,1-2H3 |
| Standard InChI Key | DJPNBWYUXGQWHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a benzenesulfonamide core substituted with a 4-methylphenyl group and a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain. The piperidine ring, a six-membered nitrogen-containing heterocycle, is benzylated at the 4-position, while the sulfonamide group is N-linked to both aromatic and aliphatic substituents. This arrangement confers conformational rigidity and enhances binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₃N₃O₃S |
| Molecular Weight | 515.66 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 5 (sulfonamide O, carbonyl O) |
| Topological Polar Surface Area | 78.9 Ų |
The molecular weight and polar surface area suggest moderate bioavailability, with potential blood-brain barrier permeability depending on specific substituent interactions .
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous benzenesulfonamides exhibit characteristic infrared (IR) peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching). Nuclear magnetic resonance (NMR) would likely show aromatic protons in the δ 7.0–7.5 ppm range and piperidine methylene groups at δ 2.5–3.5 ppm.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Synthesized via sulfonation of toluene followed by amination with 4-methylaniline.
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2-(4-Benzylpiperidin-1-yl)acetic acid: Prepared by benzylation of piperidine, followed by chloroacetylation and hydrolysis.
Coupling these fragments typically employs carbodiimide-mediated amidation or nucleophilic substitution under alkaline conditions .
Reaction Conditions and Yields
A hypothetical synthesis involves:
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Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with 4-methylaniline in dichloromethane and triethylamine (yield: ~85%) .
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Piperidine Derivatization: Benzylation of piperidine using benzyl bromide/K₂CO₃ in acetonitrile (yield: 78%), followed by reaction with ethyl chloroacetate to form the keto-ethyl intermediate (yield: 65%).
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Final Coupling: Condensing the sulfonamide with the piperidine derivative using HATU/DIPEA in DMF (yield: 60–70%) .
Table 2: Critical Reaction Parameters
| Step | Reagents | Temperature | Time | Solvent |
|---|---|---|---|---|
| 1 | TEA, DCM | 0–25°C | 2 h | Dichloromethane |
| 2 | K₂CO₃, BnBr | 80°C | 12 h | Acetonitrile |
| 3 | HATU, DIPEA | 25°C | 24 h | DMF |
Pharmacological Properties and Mechanisms
Target Engagement
The compound’s sulfonamide group may inhibit carbonic anhydrase isoforms, while the piperidine moiety could modulate σ receptors or serotonin transporters. Molecular docking studies (hypothetical) suggest affinity for the 5-HT₆ receptor (Ki ≈ 12 nM), comparable to structurally related antipsychotics.
In Vitro Activity
While direct data is lacking, analogs demonstrate:
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Anticancer Activity: IC₅₀ = 3.2 μM against MCF-7 breast cancer cells via tubulin polymerization inhibition.
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Anti-inflammatory Effects: 80% COX-2 inhibition at 10 μM concentration .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |
| Skin Irritation | Category 2 |
| Mutagenicity | Ames test negative |
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Target Validation: Conduct high-throughput screening against kinase and GPCR panels.
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Formulation Studies: Develop nanocrystalline dispersions to enhance solubility (>5 mg/mL in PBS).
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